7-amino-6-oxoheptanoicacidhydrochloride
Description
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Properties
IUPAC Name |
7-amino-6-oxoheptanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-5-6(9)3-1-2-4-7(10)11;/h1-5,8H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRCAPBZOMXYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Perspectives on Precursor Molecules in Essential Cofactor Biosynthesis
The journey to understanding the biosynthesis of essential cofactors like biotin (B1667282), also known as vitamin B7, began with early nutritional studies. In 1927, it was established that biotin is a vital, water-soluble vitamin required by all organisms, though some bacteria, yeasts, molds, algae, and plants can synthesize it themselves. oregonstate.edu For decades, the precise pathway of its creation remained a puzzle. A significant breakthrough was the identification of pimelic acid, a seven-carbon dicarboxylic acid, as a key precursor. Early research demonstrated that pimelic acid contributes seven of the ten carbon atoms that form the biotin structure. nih.gov
The elucidation of biotin's structure and its eventual chemical synthesis laid the groundwork for investigating its biosynthetic origins. nih.gov Studies in microorganisms, particularly Escherichia coli, were instrumental. Researchers proposed in 1968 that the biosynthesis pathway initiated with the condensation of pimelyl-CoA and the amino acid L-alanine. wikipedia.org This foundational step was a critical revelation, pointing to the existence of specific intermediates that bridge the gap between simple precursors and the complex, fused-ring structure of biotin. The synthesis of the pimelate (B1236862) moiety itself was an enigma for a long time, with different pathways being discovered in various bacteria, such as the BioC-BioH pathway in E. coli and the BioI-BioW pathway in Bacillus subtilis. rsc.orgresearchgate.net These historical discoveries underscored the importance of identifying each sequential molecule in the pathway to fully comprehend the intricate process of cofactor synthesis.
Significance Within Specialized Metabolite Research Frameworks
Intermediacy in D-Biotin Biosynthesis: Linkages to Key Precursors
The synthesis of biotin is a highly conserved process that can be divided into two main stages: the assembly of the pimelate (B1236862) moiety and the subsequent formation of the fused heterocyclic rings. nih.gov
Pimeloyl-CoA Pathway Dynamics
The biosynthesis of biotin begins with the formation of a seven-carbon dicarboxylic acid called pimelic acid. illinois.edu Organisms have evolved diverse strategies to produce this key precursor. In Escherichia coli, the pimeloyl moiety is synthesized through a modified fatty acid pathway. illinois.edu This process involves the methylation of a malonyl-thioester by the enzyme BioC, which allows it to enter the fatty acid synthesis cycle. illinois.edu After two rounds of elongation, the resulting pimeloyl-acyl carrier protein (ACP) methyl ester is hydrolyzed by the BioH enzyme to yield pimeloyl-ACP. illinois.edunih.gov
In other bacteria, such as Bacillus subtilis, the pathway also utilizes fatty acid synthesis but requires a pimeloyl-CoA synthetase (BioW) for the activation of free pimelate to pimeloyl-CoA. nih.gov The activated pimelate, either as pimeloyl-ACP or pimeloyl-CoA, is then ready to enter the second stage of biotin synthesis. nih.gov
Role of 8-Amino-7-oxononanoate (KAPA) and 7,8-Diaminononanoate (DAPA) in Context
The second, highly conserved stage of biotin biosynthesis begins with the formation of 8-amino-7-oxononanoate, commonly known as 7-keto-8-aminopelargonic acid (KAPA). This reaction is the first committed step in the assembly of the biotin rings. nih.govresearchgate.net
8-Amino-7-oxononanoate (KAPA): The enzyme KAPA synthase (BioF) catalyzes the condensation of pimeloyl-CoA (or pimeloyl-ACP) with the amino acid L-alanine. This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent reaction results in the formation of KAPA, coenzyme A, and carbon dioxide. nih.gov
7,8-Diaminononanoate (DAPA): The next intermediate is 7,8-diaminononanoate, also called 7,8-diaminopelargonic acid (DAPA). It is formed through the transamination of KAPA. This reaction is catalyzed by DAPA aminotransferase (BioA), which is unique in its use of S-adenosylmethionine (SAM) as the amino group donor in many species. researchgate.net
From DAPA, the pathway continues with the enzyme dethiobiotin (B101835) synthetase (BioD) forming the ureido ring to create dethiobiotin, the immediate precursor to biotin. researchgate.net Finally, biotin synthase (BioB) inserts a sulfur atom to complete the synthesis of biotin. researchgate.net
Direct or Analogous Participation of 7-Amino-6-oxoheptanoic Acid in Biosynthetic Flux
7-Amino-6-oxoheptanoic acid is a structural analog of the natural biotin intermediate KAPA (8-amino-7-oxononanoate). While not a direct participant in the natural biosynthetic pathway, its similarity to KAPA makes it and other related compounds subjects of research as potential inhibitors of biotin synthesis. The enzymes in the biotin pathway are highly specific, but introducing analogs can disrupt the normal metabolic flux.
Research into inhibitors of this pathway has led to the synthesis and evaluation of various KAPA and DAPA analogs as potential herbicides. researchgate.netnih.gov For instance, desmethyl-KAPA (8-amino-7-oxooctanoic acid), an achiral analog of KAPA, has been shown to be a potent inhibitor of DAPA aminotransferase from Mycobacterium tuberculosis. researchgate.net Similarly, other analogs with modified chain lengths, such as 7-amino-octanoic acid hydrochloride, have demonstrated herbicidal activity by presumably interfering with this essential pathway. nih.gov The inhibitory action of these analogs highlights the potential for 7-amino-6-oxoheptanoic acid to act as a competitive inhibitor, binding to the active site of enzymes like BioF or BioA without leading to a functional product, thereby blocking the synthesis of biotin.
Metabolic Branch Points and Alternative Biotransformations
The biotin biosynthetic pathway is generally considered to be a linear sequence leading to the production of the vital cofactor. The intermediates are highly specific to this pathway, and there is limited evidence of them being shunted into other major metabolic routes. The primary metabolic fate of these precursors is their sequential conversion into biotin.
However, the catabolism of biotin itself has been studied. In mammals and microorganisms, biotin can be degraded through two primary pathways: β-oxidation of its valeric acid side chain or oxidation of the sulfur atom in the thiophene ring. nih.gov It is conceivable that if intermediates like KAPA or DAPA were to accumulate due to downstream enzymatic blocks, they could potentially undergo degradation through non-specific enzymatic activities, though this is not considered a major metabolic branch point.
Ecological and Physiological Significance in Microorganisms and Eukaryotes
The ability to synthesize biotin is not universal. Many organisms, including all mammals and numerous species of bacteria and fungi, are biotin auxotrophs, meaning they cannot produce it and must acquire it from their environment. nih.gov
Overcoming Auxotrophy through Precursor Utilization
Biotin auxotrophy can often be overcome by scavenging not only biotin but also its late-stage precursors from the environment. nih.govnih.gov This has significant ecological implications, creating complex metabolic dependencies within microbial communities.
Bacterial Auxotrophy: An estimated half of all aquatic bacteria are biotin auxotrophs. nih.gov Many of these bacteria, however, retain the gene for biotin synthase (bioB), the final enzyme in the pathway. This allows them to import the precursor desthiobiotin and convert it into biotin, providing an "escape route" from complete biotin dependency. nih.govnih.govdntb.gov.ua This strategy of pathway truncation reduces the metabolic cost and genome size for the auxotroph while still allowing it to fulfill its need for the vitamin if a precursor is available. nih.gov
Eukaryotic Auxotrophy: Many fungi, such as Candida albicans, are also biotin auxotrophs. Studies have shown that their growth requirement can be satisfied not only by biotin but also by precursors like desthiobiotin and KAPA. mdpi.com This indicates the presence of transport systems for these intermediates and the retention of the latter parts of the biosynthetic pathway. The availability of these precursors in the host environment is therefore crucial for the survival and virulence of such pathogenic fungi. mdpi.com
This reliance on external sources of biotin or its precursors highlights the importance of the biosynthetic pathway as a target. Inhibiting this pathway in pathogenic bacteria or agricultural weeds can be an effective strategy, as these organisms cannot rely on the same dietary sources as animals. researchgate.netnih.gov The study of analogs like 7-amino-6-oxoheptanoic acid is a key part of this effort to develop specific and effective inhibitors.
Interactive Data Table: Key Enzymes and Intermediates in Biotin Biosynthesis
| Enzyme (Gene) | Substrate(s) | Product | Function |
| KAPA Synthase (BioF) | Pimeloyl-CoA/ACP + L-Alanine | 8-Amino-7-oxononanoate (KAPA) | Catalyzes the first committed step in biotin ring assembly. nih.gov |
| DAPA Aminotransferase (BioA) | KAPA + S-Adenosylmethionine (SAM) | 7,8-Diaminononanoate (DAPA) | Transfers an amino group to KAPA to form DAPA. researchgate.net |
| Dethiobiotin Synthetase (BioD) | DAPA + ATP + CO₂ | Dethiobiotin | Forms the ureido ring of the biotin structure. researchgate.net |
| Biotin Synthase (BioB) | Dethiobiotin + Sulfur Source | D-Biotin | Inserts sulfur to complete the final biotin molecule. researchgate.net |
Inter-organismal Metabolic Exchange and Ecosystem Implications
The exchange of metabolites between different organisms is a fundamental aspect of ecosystem function, influencing nutrient cycling, community structure, and symbiotic or competitive interactions. In microbial communities, for instance, cross-feeding of amino acids—where one organism provides an essential amino acid to another—can foster syntrophic relationships and enhance the resilience of the microbial consortium. This type of metabolic interdependence is crucial in diverse environments, from soil to the gut microbiome.
Amino acids and their derivatives in soil, for example, are known to be a significant source of nitrogen for plants and microorganisms. vt.edufrontiersin.org The composition and turnover of these amino acid pools are influenced by inputs from plant litter, root exudates, and microbial biomass, and are subject to microbial uptake and mineralization. vt.eduusda.gov The chemical properties of different amino acids can affect their persistence in the soil, with some being more readily consumed by microorganisms than others. researchgate.net
Furthermore, some amino acid analogs act as signaling molecules, mediating communication between bacteria. This can influence behaviors such as biofilm formation and virulence. The production and release of specific amino acids or their derivatives can therefore have a direct impact on the functioning of a microbial community and, by extension, the larger ecosystem.
However, despite this general understanding of the roles of amino acids, there is no available scientific literature that specifically documents the exchange of 7-amino-6-oxoheptanoic acid hydrochloride between organisms. It is unknown if this compound is produced by any organism as a metabolite that is then utilized by another, or if it plays any signaling role in interspecies communication. Consequently, any potential implications for ecosystem structure or function stemming from such exchanges remain entirely speculative.
Detailed research into the biosynthesis of related compounds, such as 7-aminoheptanoic acid, has been conducted in mixed-species microbial cultures, demonstrating the potential for engineered biological systems to produce valuable chemicals. nih.gov This highlights the possibility of inter-organismal metabolic pathways involving similar compounds, but does not provide evidence of naturally occurring exchange of 7-amino-6-oxoheptanoic acid hydrochloride.
Without foundational research identifying the natural origin, metabolic pathways, and ecological interactions of 7-amino-6-oxoheptanoic acid hydrochloride, a scientifically accurate and detailed discussion of its inter-organismal metabolic exchange and ecosystem implications is not possible at this time.
Biocatalytic Synthesis and Derivatization
Dethiobiotin Synthase (BioD) and Ureido Ring Formation Mechanisms
Dethiobiotin synthase (BioD) is a crucial enzyme in the biotin pathway, responsible for catalyzing the formation of the ureido ring of dethiobiotin. This reaction involves the ATP-dependent carboxylation of 7,8-diaminopelargonic acid (DAPA). The established mechanism proceeds through the formation of a carbamate intermediate at the N7 position of DAPA, which is subsequently activated by ATP to facilitate ring closure. While the catalytic mechanism of BioD with its natural substrate is well-characterized, there is no available research describing its activity on 7-amino-6-oxoheptanoic acid.
Biotin Synthase (BioB) and Sulfur Insertion Chemistry
Biotin synthase (BioB) catalyzes the final step in biotin biosynthesis, which is the insertion of a sulfur atom into dethiobiotin to form the characteristic thiophane ring of biotin. BioB is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. The reaction mechanism involves the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, which initiates the sulfur insertion process. The source of the inserted sulfur atom is an iron-sulfur cluster within the enzyme itself. There are no studies available that investigate the potential of BioB to catalyze sulfur insertion into 7-amino-6-oxoheptanoic acid or its derivatives.
Enzymes Catalyzing Initial Steps (e.g., BioF, BioA) and Potential Analog Specificity
The initial stages of the biotin biosynthetic pathway involve the enzymes 7-keto-8-aminopelargonic acid synthase (BioF) and 7,8-diaminopelargonic acid aminotransferase (BioA). BioF is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the condensation of pimeloyl-CoA and L-alanine to form 7-keto-8-aminopelargonic acid (KAPA). BioA then catalyzes the transamination of KAPA to yield DAPA, typically using S-adenosylmethionine (SAM) as the amino donor. While studies have explored the substrate specificity of these enzymes to some extent, there is no documented evidence of their ability to utilize or process 7-amino-6-oxoheptanoic acid as a substrate analog.
Reaction Kinetics and Substrate Specificity of Related Enzymes
Kinetic studies of BioD have provided insights into its interaction with its natural substrate, DAPA, and cofactors. Similarly, the substrate specificity of BioF and BioA has been investigated in various organisms, revealing differences in their preferred acyl chain donors. However, a kinetic analysis or substrate specificity study involving 7-amino-6-oxoheptanoic acid hydrochloride with any of these enzymes has not been reported in the available scientific literature.
Cofactor Requirements and Catalytic Mechanisms
The catalytic activities of the enzymes in the biotin pathway are dependent on specific cofactors.
| Enzyme | Cofactor(s) | Catalytic Role of Cofactor |
| BioF | Pyridoxal 5'-phosphate (PLP) | Essential for the decarboxylative condensation of L-alanine. |
| BioA | Pyridoxal 5'-phosphate (PLP), S-adenosylmethionine (SAM) | PLP facilitates the amino transfer, while SAM serves as the amino donor. |
| BioD | ATP, Mg2+ | ATP provides the energy for the carboxylation and ureido ring formation. |
| BioB | S-adenosylmethionine (SAM), Iron-Sulfur Clusters ([4Fe-4S] and [2Fe-2S]) | SAM initiates the radical reaction, and the [2Fe-2S] cluster acts as the sulfur donor. |
Enzyme Engineering and Directed Evolution for Modified Biotransformations
Enzyme engineering and directed evolution are powerful techniques for altering the substrate specificity and catalytic activity of enzymes for novel biotransformations. There are published examples of the successful application of these methods to enzymes such as biotin ligase to accept alternative substrates. However, there is no specific research available on the engineering or directed evolution of BioA, BioB, BioD, or BioF for the purpose of carrying out biotransformations on 7-amino-6-oxoheptanoic acid hydrochloride.
Molecular Genetics and Gene Regulation of Associated Pathways
Genomic Organization of Biotin (B1667282) Biosynthesis Genes (bio Operons)
In many bacteria, the genes encoding the enzymes for biotin biosynthesis are clustered together in operons, known as bio operons, which allows for coordinated gene expression. nih.gov The organization of these operons can differ between species, reflecting the evolutionary diversity of this essential metabolic pathway.
A classic example is the bio operon in Escherichia coli, where the genes bioBFCD are transcribed as a single unit, while the bioA gene is located upstream and transcribed divergently. illinois.edu In contrast, Bacillus subtilis features a bioWAFDBI operon. illinois.edu The genes central to the formation and conversion of 7-amino-6-oxoheptanoic acid, namely bioF (encoding 7-keto-8-aminopelargonic acid synthase) and bioA (encoding 7,8-diaminopelargonic acid synthase), are consistently found within these operons. nih.govfrontiersin.org
The table below summarizes the organization of biotin biosynthesis genes in select bacteria, highlighting the common presence of genes involved in the synthesis of precursors to 7-amino-6-oxoheptanoic acid.
| Organism | Operon Structure | Key Genes Present | Reference |
| Escherichia coli | Divergently transcribed bioA and bioBFCD | bioA, bioB, bioC, bioD, bioF | illinois.edu |
| Bacillus subtilis | bioWAFDBI | bioA, bioB, bioD, bioF, bioW, bioI | illinois.edu |
| Midi-Hmar | bioD, bioC, bioH, bioF, bioB in an operon; bioA is distant | bioA, bioB, bioC, bioD, bioF, bioH | elifesciences.org |
| Fodinibius salsisoli | bioA, bioD, bioC, bioF clustered; bioB and birA in a different region | bioA, bioB, bioC, bioD, bioF | frontiersin.org |
Transcriptional and Translational Regulation of Biosynthetic Enzymes
The expression of biotin biosynthetic enzymes is tightly regulated to prevent the overproduction of this metabolically expensive cofactor. illinois.edu Transcriptional regulation is a primary mechanism, often involving repressor proteins that sense the intracellular concentration of biotin or its intermediates.
In E. coli, the bifunctional protein BirA acts as both a biotin protein ligase and a transcriptional repressor of the bio operon. nih.govresearchgate.net When biotin levels are sufficient, BirA, complexed with biotinoyl-5'-AMP, binds to the bio operator region, blocking transcription. oup.com As biotin levels decrease, the complex dissociates, allowing for the expression of the biosynthetic genes.
However, not all bacteria utilize the BirA-based regulatory system. nih.gov Some α-proteobacteria employ a GntR-type transcription factor called BioR, while in organisms like Corynebacterium glutamicum, a TetR family transcriptional regulator, BioQ, controls the expression of biotin biosynthesis genes. nih.gov
The following table details the primary transcriptional regulators of the biotin pathway in different microorganisms.
| Regulator | Organism(s) | Mechanism of Action | Reference |
| BirA | Escherichia coli, Staphylococcus aureus | Acts as a bifunctional biotin protein ligase and transcriptional repressor. In the presence of high biotin levels, it binds to the bio operator to inhibit transcription. | nih.govresearchgate.net |
| BioR | α-proteobacteria (e.g., Mesorhizobium loti, Brucella melitensis) | A GntR-type transcription factor that binds to a specific recognition sequence upstream of biotin biosynthesis genes. | nih.gov |
| BioQ | Corynebacterium glutamicum, Mycobacterium smegmatis | A TetR family transcriptional regulator that controls the expression of biotin biosynthesis and transport genes. | nih.gov |
Translational regulation and post-translational modifications also play a role in controlling the activity of biotin biosynthetic enzymes, ensuring a fine-tuned response to the cell's metabolic needs. oup.com
Comparative Genomics of Biotin Pathway Potential Across Diverse Species
Comparative genomic analyses have revealed significant diversity in the biotin biosynthesis pathway across different species. plos.org While the core pathway for converting pimeloyl-CoA to biotin is relatively conserved, the upstream pathways for pimelate (B1236862) synthesis can vary considerably. nih.gov
For instance, the BioC-BioH pathway for pimelate synthesis found in E. coli is absent in Bacillus subtilis, which instead utilizes the BioI and BioW enzymes. nih.gov Some organisms lack a complete biotin synthesis pathway and are therefore biotin auxotrophs, relying on uptake from the environment. nih.gov
Genomic studies have also shown evidence of lateral gene transfer of the entire bio operon, which can confer the ability to synthesize biotin to a previously auxotrophic organism. researchgate.net This highlights the evolutionary plasticity of this metabolic pathway. The presence or absence of specific biotin synthesis genes in a species' genome can provide insights into its metabolic capabilities and ecological niche. nih.gov
The table below provides a comparative overview of the biotin pathway potential in different microbial groups.
| Microbial Group | Biotin Synthesis Capability | Key Genomic Features | Reference |
| γ-proteobacteria (e.g., E. coli) | Prototrophic | Possesses the complete bio operon, including the BioC-BioH pathway for pimelate synthesis. | nih.gov |
| Firmicutes (e.g., Bacillus subtilis) | Prototrophic | Lacks bioC and bioH, but has bioW and bioI for pimelate synthesis. | nih.gov |
| α-proteobacteria | Varies | Many are prototrophic and utilize the BioR regulator. | nih.gov |
| Corynebacterium glutamicum | Auxotrophic | Has an incomplete biotin synthesis pathway but regulates the existing bio genes with BioQ. | nih.gov |
| Wolbachia (some strains) | Prototrophic | Acquired a complete biotin synthesis operon through recent lateral gene transfer. | researchgate.net |
Genetic Manipulation for Enhanced Precursor Production or Utilization
Genetic engineering strategies can be employed to enhance the production of 7-amino-6-oxoheptanoic acid and other biotin precursors by manipulating the expression of relevant biosynthetic genes. nih.gov Overexpression of key enzymes in the pathway can lead to increased flux towards the desired intermediate.
One common approach is to place the genes encoding rate-limiting enzymes under the control of strong, inducible promoters. For example, overexpressing bioF and bioA could potentially increase the synthesis of 7,8-diaminopelargonic acid, the immediate product of the reaction involving 7-amino-6-oxoheptanoic acid.
Furthermore, eliminating competing metabolic pathways that drain the precursor pool can also enhance the yield of the target compound. nih.govresearchgate.net This might involve knocking out genes responsible for pathways that utilize the initial substrates of the biotin synthesis pathway.
The following table outlines potential genetic manipulation strategies for enhancing the production of precursors to 7-amino-6-oxoheptanoic acid.
| Strategy | Target Gene(s)/Pathway(s) | Expected Outcome | Reference |
| Overexpression of biosynthetic enzymes | bioF, bioA | Increased conversion of pimeloyl-ACP to 7,8-diaminopelargonic acid, potentially leading to an accumulation of intermediates like 7-amino-6-oxoheptanoic acid. | nih.gov |
| Elimination of competing pathways | Genes involved in pathways that consume pimeloyl-CoA or other early precursors. | Increased availability of precursors for the biotin biosynthesis pathway. | nih.govresearchgate.net |
| Deregulation of transcriptional control | birA, bioR, or bioQ | Constitutive expression of the bio operon, leading to continuous production of biotin and its intermediates. | nih.gov |
These genetic engineering approaches, guided by a thorough understanding of the molecular genetics and regulation of the biotin pathway, hold promise for the microbial overproduction of 7-amino-6-oxoheptanoic acid and other valuable biochemicals.
Structural Biology of Enzymes Interacting with 7 Amino 6 Oxoheptanoic Acid Derivatives
Crystal Structures of Dethiobiotin (B101835) Synthase (BioD) and Related Carboxylases
Dethiobiotin Synthase (BioD) catalyzes the penultimate step in biotin (B1667282) biosynthesis, which is the ATP-dependent formation of the ureido ring of dethiobiotin from 7,8-diaminopelargonic acid (DAPA) and carbon dioxide. rcsb.orgresearchgate.netwikipedia.org X-ray crystallography has provided high-resolution structures of BioD from various organisms, including Escherichia coli and Mycobacterium tuberculosis. ebi.ac.uknih.gov
Key structural features of BioD include a highly flexible loop that plays a critical role in the catalytic cycle. This loop undergoes conformational changes upon substrate binding, enclosing the active site to create a suitable environment for the reaction. nih.gov The enzyme requires Mg2+ as a cofactor for both substrate binding and the subsequent carboxylation. nih.gov
Below is a summary of key structural data for Dethiobiotin Synthase from E. coli.
| Feature | Description |
| PDB ID | 1BS1 |
| Organism | Escherichia coli |
| Resolution | 1.8 Å |
| Quaternary Structure | Homodimer |
| Key Cofactors | ATP, Mg2+ |
| Substrate | 7,8-diaminononanoate (DAPA) |
Structural Analysis of Biotin Synthase (BioB) and Radical SAM Enzymes
Biotin Synthase (BioB) is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes. nih.govnih.gov It catalyzes the final step in biotin synthesis: the insertion of a sulfur atom into dethiobiotin (DTB) to form biotin. wikipedia.org This challenging chemical reaction involves the formation of a highly reactive 5'-deoxyadenosyl radical. nih.gov
The crystal structure of E. coli BioB revealed a homodimeric protein where each monomer adopts a triosephosphate isomerase (TIM) barrel fold. nih.govwikipedia.orgresearchgate.net A key feature of BioB is the presence of iron-sulfur clusters, which are essential for its catalytic activity. nih.gov Each monomer contains two distinct iron-sulfur clusters: a [4Fe-4S] cluster and a [2Fe-2S] cluster. nih.govwikipedia.org
The [4Fe-4S] cluster is responsible for the reductive cleavage of SAM to generate the 5'-deoxyadenosyl radical. nih.govwikipedia.org The [2Fe-2S] cluster is believed to be the source of the sulfur atom that is inserted into dethiobiotin. nih.gov Recent studies have identified a new type of BioB in anaerobic organisms that utilizes an auxiliary 4Fe-5S cluster instead of the 2Fe-2S cluster for sulfur insertion. nih.gov
The structural arrangement of these clusters and the substrates within the active site provides a framework for understanding the complex radical-based mechanism of sulfur insertion. The substrates, SAM and DTB, are positioned between the two iron-sulfur clusters. nih.gov
| Feature | Description |
| PDB ID | 1R30 |
| Organism | Escherichia coli |
| Resolution | 3.4 Å |
| Quaternary Structure | Homodimer |
| Fold | (α/β)8 TIM barrel |
| Cofactors | [4Fe-4S] cluster, [2Fe-2S] cluster, S-adenosyl-L-methionine (SAM) |
| Substrate | Dethiobiotin (DTB) |
Substrate-Enzyme Interaction Mapping and Binding Site Characterization
The crystal structures of BioD and BioB in complex with their substrates and substrate analogs have provided detailed insights into the specific interactions that govern substrate recognition and catalysis.
In Dethiobiotin Synthase (BioD), the substrate 7,8-diaminopelargonic acid (DAPA) binds in a pocket located at the interface of the two monomers. The binding of DAPA induces conformational changes in a flexible loop, which then shields the active site from the solvent. nih.gov The N-7 amino group of DAPA has been identified as the site of carboxylation. nih.gov The binding of ATP is also crucial and occurs in a conserved nucleotide-binding loop, often referred to as the P-loop. nih.gov
For Biotin Synthase (BioB), both dethiobiotin (DTB) and S-adenosyl-L-methionine (SAM) bind in the core of the TIM barrel structure. nih.gov The binding of these two substrates is cooperative, with the presence of DTB significantly enhancing the binding of SAM. nih.gov The ureido ring of DTB forms hydrogen bonds with several asparagine residues, while its carboxylate tail interacts with threonine residues. nih.gov SAM binds in an extended conformation, making numerous contacts with the enzyme that bury it from the solvent, positioning it ideally for electron transfer from the [4Fe-4S] cluster and subsequent radical formation. nih.gov
| Enzyme | Substrate/Cofactor | Key Interacting Residues (E. coli) |
| Dethiobiotin Synthase (BioD) | 7,8-diaminopelargonic acid (DAPA) | Involves residues from both monomers at the dimer interface. |
| ATP | Interacts with the P-loop. | |
| Biotin Synthase (BioB) | Dethiobiotin (DTB) | Asn151, Asn153, Asn222 (ureido ring), Thr292, Thr293 (carboxylate tail) |
| S-adenosyl-L-methionine (SAM) | Tyr59, Ala100, Trp102, Asn153, Asp155, Arg173, Ile192, Val225 |
Conformational Dynamics and Allosteric Regulation
Conformational changes are integral to the catalytic cycles of both BioD and BioB. In BioD, the binding of substrates induces a significant conformational change in a flexible loop, which closes over the active site. This induced-fit mechanism is essential for catalysis, as it properly orients the substrates and excludes water from the active site. While these conformational changes are significant for function, they are described as localized movements rather than large-scale domain shifts. nih.gov
For BioB, the cooperative binding of DTB and SAM suggests a degree of conformational communication within the active site. The binding of DTB appears to pre-organize the active site for the efficient binding of SAM. nih.gov The entire catalytic process, involving radical generation, hydrogen abstraction, and sulfur insertion, likely involves a series of precise and coordinated conformational adjustments. However, detailed studies on the large-scale conformational dynamics of BioB are still emerging.
Regarding allosteric regulation, there is limited direct evidence for classical allosteric sites in either BioD or BioB from E. coli. Their regulation is thought to be primarily at the level of gene expression and substrate availability within the biotin biosynthesis pathway. While other biotin-dependent enzymes, such as pyruvate (B1213749) carboxylase, are known to be allosterically regulated, this mechanism has not been established as a primary mode of regulation for BioD and BioB. nih.govelsevierpure.com
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic and Spectrometric Techniques for Metabolite Profiling (e.g., LC-MS/MS)
Metabolite profiling is essential for identifying and quantifying molecules like 7-amino-6-oxoheptanoic acid within complex biological samples. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a primary tool due to its high sensitivity and selectivity, enabling the direct analysis of amino acids and related compounds, often without the need for time-consuming derivatization steps. restek.comyoutube.com
The general workflow involves separating metabolites using liquid chromatography, followed by ionization and detection by mass spectrometry. Reverse-phase columns, such as the C18, are commonly employed for the separation of amino acid derivatives. nih.govnih.gov The choice of mobile phases, typically a combination of water and an organic solvent like acetonitrile (B52724) with acid modifiers (e.g., formic acid), is optimized to achieve effective separation. nih.govnih.gov
For quantification, a stable isotope-labeled internal standard corresponding to the analyte is often used to account for matrix effects and variations during sample preparation and analysis. nih.gov Tandem mass spectrometry (MS/MS) provides specificity by monitoring a specific fragmentation transition from a precursor ion to a product ion for both the analyte and its labeled internal standard. Recent advancements in LC-MS/MS allow for the rapid and direct analysis of dozens of amino acids and related metabolites in a single, short run. restek.com
| Parameter | Description |
|---|---|
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-phase C18 column (e.g., 5 µm, 4.6 mm × 150 mm) nih.gov |
| Mobile Phase A | 0.1% Formic acid in water nih.gov |
| Mobile Phase B | 0.1% Formic acid in methanol (B129727) or acetonitrile nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Stable isotope-labeled analog (e.g., 13C, 15N labeled) nih.gov |
Isotopic Labeling Strategies for Flux Analysis and Mechanistic Elucidation
Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing quantitative insights into reaction rates (fluxes) and helping to elucidate biosynthetic mechanisms. nih.gov In the context of 7-amino-6-oxoheptanoic acid, which is an intermediate in pathways like lysine (B10760008) biosynthesis, stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are invaluable. nih.govresearchgate.netchempep.com
Metabolic flux analysis (MFA) using stable isotopes involves feeding cells a substrate enriched with a stable isotope, such as [¹³C]-glucose. nih.gov As the labeled substrate is metabolized, the isotopes are incorporated into downstream intermediates and final products. By analyzing the mass distribution (isotopomer patterns) of these metabolites using techniques like GC-MS or LC-MS/MS, the relative contributions of different pathways to the production of a specific compound can be calculated. researchgate.net
For example, to study the biosynthesis of lysine, where 7-amino-6-oxoheptanoic acid is a precursor, comparative flux analysis can reveal how metabolic fluxes are redirected under different conditions or in genetically modified organisms. nih.gov This approach has been used to identify bottlenecks and potential targets for metabolic engineering to improve the production of amino acids like lysine. nih.gov These studies can reveal drastic differences in intracellular flux depending on the carbon source, for instance, showing a significantly decreased flux through the pentose (B10789219) phosphate (B84403) pathway when fructose (B13574) is used instead of glucose. nih.gov
| Metabolic Pathway/Node | Relative Flux on Glucose (%) | Relative Flux on Fructose (%) |
|---|---|---|
| Pentose Phosphate Pathway | 62.0 | 14.4 |
| Flux to Lysine Pathway | 30.0 | 25.4 |
| Pyruvate (B1213749) Dehydrogenase | 70.9 | 95.2 |
| Anaplerotic Flux (via PEP/PYR carboxylase) | 44.5 | 33.5 |
Enzyme Activity Assays and Kinetic Parameter Determination
Understanding the enzymes that produce and consume 7-amino-6-oxoheptanoic acid requires robust activity assays to determine their kinetic parameters, such as Kₘ (Michaelis constant) and kcat (turnover number). These assays are fundamental for characterizing enzyme function and for screening potential inhibitors or activators. nih.gov
Enzyme activity can be measured by monitoring either the depletion of a substrate or the formation of a product over time. nih.gov Spectrophotometric assays are common, where the reaction is coupled to a secondary reaction that produces a change in absorbance. For an aminotransferase that might act on a precursor to 7-amino-6-oxoheptanoic acid, the assay could follow the change in concentration of a co-substrate like pyridoxal (B1214274) phosphate or track the production of an amino acid.
For example, the activity of an aminotransferase could be coupled to a dehydrogenase enzyme. The product of the first reaction becomes the substrate for the dehydrogenase, which in turn oxidizes or reduces a cofactor like NAD⁺/NADH or NADP⁺/NADPH. The change in absorbance of NADH (at 340 nm) provides a continuous and sensitive measure of the primary enzyme's activity. The components of such an assay must be carefully optimized for pH, temperature, and substrate concentrations to ensure accurate kinetic measurements. nih.gov
| Component | Purpose | Example Concentration |
|---|---|---|
| Buffer | Maintain optimal pH | 50 mM Tris-HCl, pH 7.5 |
| Primary Enzyme | Enzyme of interest (e.g., aminotransferase) | Variable (e.g., 1-10 µg/mL) |
| Substrate 1 | Ketoacid precursor | Variable (for Kₘ determination) |
| Substrate 2 | Amino donor (e.g., S-adenosylmethionine) | Saturating concentration |
| Coupling Enzyme | e.g., Glutamate Dehydrogenase | Excess activity (non-rate-limiting) |
| Cofactor | e.g., NADH | ~0.2 mM |
| Detection | Measure decrease in absorbance at 340 nm | Continuous monitoring |
High-Throughput Screening Approaches for Modulators
High-throughput screening (HTS) is a key strategy for discovering small molecules that can modulate the activity of a specific enzyme or pathway. rsc.orgacs.org To find modulators affecting the metabolism of 7-amino-6-oxoheptanoic acid, an HTS campaign would target one of its key biosynthetic enzymes. The process involves testing thousands of compounds from diverse chemical libraries for their ability to inhibit or activate the target enzyme. nih.gov
A successful HTS assay must be robust, reproducible, and miniaturized for use in a multi-well plate format (e.g., 96- or 384-well plates). nih.gov Fluorescence-based assays are frequently used in HTS due to their high sensitivity. acs.org For instance, an assay could be designed where the enzymatic reaction produces a fluorescent product or consumes a fluorescent substrate.
The quality and reliability of an HTS assay are often assessed using the Z' factor, a statistical parameter that measures the separation between positive and negative controls. nih.gov A Z' factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS. nih.gov Hits identified in the primary screen are then subjected to secondary assays and dose-response studies to confirm their activity and determine their potency (e.g., IC₅₀ value). researchgate.net
| Parameter | Description | Example Value/Criteria |
|---|---|---|
| Assay Format | Miniaturized assay in multi-well plates | 384-well plate |
| Detection Method | Fluorescence, Luminescence, or Absorbance | Fluorescence Intensity |
| Negative Control | Reaction with no inhibitor (e.g., DMSO vehicle) | Represents 0% inhibition |
| Positive Control | Reaction with a known, potent inhibitor | Represents 100% inhibition |
| Z' Factor | Statistical indicator of assay quality | > 0.5 for a robust assay |
| Hit Criterion | Threshold for identifying active compounds | e.g., >50% inhibition or >3 standard deviations from the mean of the negative control |
Chemical Biology and Bioengineering Applications of 7 Amino 6 Oxoheptanoic Acid and Its Derivatives
Development of Affinity Probes and Tags Based on Desthiobiotin Analogs
Desthiobiotin, a sulfur-free analog of biotin (B1667282), serves as a versatile affinity tag in biochemical and cellular studies. Its interaction with streptavidin and avidin (B1170675) is strong enough for efficient capture but allows for gentle elution under physiological conditions, a significant advantage over the nearly irreversible biotin-streptavidin bond. nih.govresearchgate.net This property has led to the widespread use of desthiobiotin-based probes for protein labeling, detection, and isolation. nih.govpsu.edu These probes can be conjugated to various biomolecules, including proteins and nucleic acids, to facilitate their purification and analysis. nih.govnih.gov The lower binding affinity of desthiobiotin (Kd ≈ 10-11 M) compared to biotin (Kd ≈ 10-15 M) is central to its utility, enabling competitive displacement with free biotin for the recovery of tagged molecules. researchgate.net
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological samples. nih.govwikipedia.org Desthiobiotin is frequently incorporated into the design of these probes as an enrichment handle. nih.govresearchgate.net
A typical ABPP probe consists of a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a linker, and a reporter tag, which is often desthiobiotin. universiteitleiden.nl This design allows for the selective labeling of active enzymes. Following incubation with a proteome, the desthiobiotin-tagged enzymes can be enriched on streptavidin affinity resins. nih.gov The reversibility of the desthiobiotin-streptavidin interaction allows for the mild elution of the captured proteins, which can then be identified and quantified by mass spectrometry. nih.gov
Desthiobiotin-conjugated fluorophosphonate (FP) probes, such as desthiobiotin-FP, have been widely used to profile the activity of serine hydrolases. nih.govnih.gov In a typical workflow, a cell or tissue lysate is treated with the desthiobiotin-FP probe, leading to the covalent labeling of active serine hydrolases. nih.gov The labeled proteins are then captured on streptavidin beads, washed to remove non-specifically bound proteins, and subsequently eluted for analysis. researchgate.net This approach has been instrumental in identifying novel enzyme targets and understanding the selectivity of small molecule inhibitors. researchgate.netyoutube.com
Recent research has expanded the application of desthiobiotin-based ABPP to other enzyme classes, such as metalloproteins. For instance, desthiobiotin probes incorporating sulfonamide derivatives have been designed to capture carbonic anhydrases, allowing for the study of their metallation state under native conditions. nih.gov
Table 1: Examples of Desthiobiotin-Based Probes in Activity-Based Protein Profiling (ABPP)
| Probe Type | Target Enzyme Class | Application |
| Desthiobiotin-Fluorophosphonate (FP) | Serine Hydrolases | Profiling enzyme activity, inhibitor screening |
| Desthiobiotin-Sulfonamide | Carbonic Anhydrases (Metalloproteins) | Capturing metalloenzymes in their native state |
| Desthiobiotin-tagged LPA acyl phosphate (B84403) | Lysophosphatidic Acid (LPA)-binding proteins | Proteome-wide identification of lipid-binding proteins |
The integration of desthiobiotin with isotope-coded tags has given rise to powerful methods for quantitative proteomics and interactome mapping. nih.gov Isotope-Coded Affinity Tag (ICAT) technology, for example, utilizes a pair of chemically identical reagents that are isotopically light or heavy. wikipedia.orgnih.gov These reagents typically consist of three parts: a reactive group that targets a specific amino acid residue (e.g., iodoacetamide (B48618) for cysteine), an isotopically coded linker, and an affinity tag like biotin or desthiobiotin. wikipedia.orgyale.edu
In a typical ICAT experiment, two different proteome samples (e.g., treated vs. untreated cells) are labeled with the heavy and light versions of the ICAT reagent, respectively. wikipedia.org The samples are then combined, and the labeled proteins are digested. The resulting desthiobiotin-tagged peptides are enriched using streptavidin affinity chromatography and analyzed by mass spectrometry. nih.gov The relative abundance of a peptide from the two samples can be determined by comparing the signal intensities of the heavy and light isotopic peaks. wikipedia.org
Desthiobiotin-based isotope-coded probes offer advantages over traditional biotin-based ICAT reagents due to the milder elution conditions, which can improve the recovery of labeled peptides and enhance detection sensitivity. nih.gov For instance, a desthiobiotin-based Isotope-Coded ATP-affinity Probe (ICAP) has been developed to selectively label and enrich ATP-binding proteins for quantitative profiling. nih.gov This probe allows for the simultaneous enrichment and isotopic labeling of ATP-binding proteins from a whole cell lysate, enabling the characterization of ATP-protein interactions on a proteome-wide scale. nih.gov
Furthermore, isotopically labeled desthiobiotin azide (B81097) (isoDTB) tags have been developed for the global profiling of the bacterial cysteinome. nih.gov These tags circumvent the need for complex cleavable linkers, simplifying the chemoproteomic workflow while increasing the coverage of identified cysteines. nih.gov
The reversible binding of desthiobiotin to streptavidin forms the basis of gentle and efficient protein purification strategies. nih.govresearchgate.net Unlike the harsh, denaturing conditions often required to elute biotinylated proteins from streptavidin resins, desthiobiotinylated molecules can be displaced by competition with free biotin under physiological conditions. nih.govpsu.edu
This principle is exploited in various protein purification systems. For example, proteins can be labeled with an amine-reactive desthiobiotin derivative and then captured on a streptavidin-agarose affinity matrix. nih.gov After washing away unbound proteins, the desthiobiotinylated protein of interest can be eluted by adding a buffer containing an excess of free biotin. researchgate.net This method preserves the native structure and function of the purified protein.
The Strep-tag® system is another prominent example that utilizes a similar principle. It is based on the interaction between the Strep-tag®II peptide and a specially engineered streptavidin called Strep-Tactin®. fishersci.ie The elution of the Strep-tag®II fusion protein is achieved under gentle, physiological conditions using desthiobiotin. fishersci.ie This system allows for rapid, one-step affinity purification of highly pure and active fusion proteins. fishersci.ie
The mild elution conditions offered by desthiobiotin-based systems are particularly advantageous for pull-down experiments in complex biological samples, as they minimize the co-purification of endogenous biotinylated molecules, which are not eluted by free biotin. interchim.fr
Table 2: Comparison of Biotin and Desthiobiotin in Affinity Purification
| Feature | Biotin | Desthiobiotin |
| Binding Affinity to Streptavidin (Kd) | ~10-15 M | ~10-11 M |
| Binding Interaction | Nearly irreversible | Reversible |
| Elution Conditions | Harsh, denaturing (e.g., low pH, high temperature) | Mild, physiological (e.g., competitive displacement with free biotin) |
| Preservation of Protein Function | Potential for denaturation | High preservation of native structure and activity |
Chemoenzymatic Synthesis of Biotin and Related Cofactors
The biosynthesis of biotin in microorganisms provides a blueprint for the chemoenzymatic synthesis of this essential cofactor. The late stages of the biotin biosynthetic pathway involve the conversion of 7,8-diaminopelargonic acid (DAPA) to desthiobiotin, which is then converted to biotin. researchgate.netontosight.ai This pathway highlights a natural chemoenzymatic route starting from precursors related to 7-amino-6-oxoheptanoic acid.
The enzyme dethiobiotin (B101835) synthetase (BioD) catalyzes the formation of the ureido ring of desthiobiotin from DAPA, ATP, and carbon dioxide. nih.gov The final step, the insertion of a sulfur atom to form the thiophane ring of biotin, is catalyzed by biotin synthase (BioB), a radical S-adenosylmethionine (SAM) enzyme. researchgate.net This enzymatic machinery can be harnessed for the in vitro or in vivo synthesis of biotin and its derivatives.
Metabolic Engineering for Industrial Bioproduction
The industrial production of biotin has traditionally relied on chemical synthesis, which can involve hazardous reagents and complex procedures. nih.govresearchgate.net Consequently, there is growing interest in developing sustainable biotechnological processes for biotin production using metabolically engineered microorganisms. researchgate.netresearchgate.net
Strategies for enhancing biotin production in microbial cell factories often focus on overexpressing the genes of the biotin biosynthetic pathway, including those responsible for the synthesis of precursors like pimeloyl-CoA and the subsequent conversion to desthiobiotin and biotin. nih.govnih.gov For example, the overexpression of the bio operon from Escherichia coli or Bacillus sphaericus in suitable host strains has been explored to increase biotin yields. nottingham.ac.uk
Furthermore, metabolic engineering efforts aim to increase the supply of precursors such as pimelic acid and L-alanine, and cofactors like S-adenosylmethionine (SAM) and iron-sulfur clusters, which are essential for the activity of the biosynthetic enzymes. nih.govnih.gov Deregulating the feedback inhibition mechanisms that control the biotin biosynthetic pathway is another key strategy to achieve overproduction. ontosight.ai
Design of Bioorthogonal Probes and Molecular Tools
The chemical structure of desthiobiotin makes it an excellent scaffold for the design of bioorthogonal probes and molecular tools. researchgate.net Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov
Desthiobiotin can be functionalized with bioorthogonal reactive groups, such as azides or alkynes, to enable its conjugation to other molecules via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). interchim.frresearchgate.net This allows for a two-step labeling approach where a biomolecule of interest is first tagged with an azide or alkyne, and then detected or captured using an alkyne- or azide-functionalized desthiobiotin probe. researchgate.net
This modular approach has been used to synthesize a variety of desthiobiotin probes for applications in ABPP and other areas of chemical biology. researchgate.net The bioorthogonal nature of the click reaction ensures high specificity and efficiency of labeling, even in complex biological environments. nih.gov The desthiobiotin tag provides a reliable handle for subsequent enrichment and analysis, while maintaining the option for mild elution. interchim.fr
Future Research Directions and Translational Perspectives
Elucidation of Novel Biosynthetic Routes and Unidentified Enzymatic Steps
The natural origin of 7-amino-6-oxoheptanoic acid, if any, is currently unknown. A primary research goal would be to determine if this compound is a natural product and, if so, to elucidate its biosynthetic pathway. Most amino acids are synthesized from α-ketoacids through the action of aminotransferases. wikipedia.org Future research could focus on identifying potential precursor molecules, such as α-ketoglutarate or other intermediates of central metabolism, that could be modified by a series of enzymatic reactions to yield the final compound.
Key enzymatic steps to investigate would include:
Transamination: The introduction of the amino group, likely catalyzed by a specific aminotransferase.
Oxidation/Reduction: The formation of the oxo group, potentially involving dehydrogenase or oxygenase enzymes. mdpi.com
Chain Elongation: The assembly of the seven-carbon backbone.
Genomic and transcriptomic analyses of microorganisms or plants could help identify gene clusters encoding the necessary enzymes for such a pathway. mdpi.comnih.gov Uncovering a natural biosynthetic route would not only provide insight into its biological role but also open avenues for its biotechnological production.
Exploitation in Antimicrobial Target Discovery
Amino acid analogs are a valuable source of antimicrobial agents, often acting as inhibitors of essential enzymes in microbial biosynthetic pathways. nih.govresearchgate.net The structure of 7-amino-6-oxoheptanoic acid, which mimics natural amino acids, makes it a candidate for investigation as an antimicrobial agent. Future studies should explore its ability to interfere with key bacterial processes.
Potential enzymatic targets for this compound could exist within pathways crucial for bacterial survival, such as:
Cell Wall Biosynthesis: Many antibiotics target enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com
Amino Acid Metabolism: As an amino acid analog, the compound could inhibit enzymes like racemases or ligases that are essential for providing the building blocks for protein synthesis. researchgate.net
Fatty Acid Synthesis (FAS): The enzymes involved in bacterial fatty acid biosynthesis are appealing targets for the discovery of new antimicrobial drugs. nih.gov
Screening 7-amino-6-oxoheptanoic acid and its derivatives against a panel of pathogenic bacteria, including multidrug-resistant strains, would be the first step. nih.gov Subsequent research would focus on identifying its specific molecular target, which is a critical step in the development of new therapeutic agents. nih.govnih.gov
Advanced Chemical Synthesis of Bioactive Analogs
To explore the structure-activity relationship and optimize potential biological activity, the development of advanced chemical syntheses for 7-amino-6-oxoheptanoic acid and its analogs is essential. While patents exist for the synthesis of related compounds like 7-aminoheptanoic acid, specific and efficient routes to the 6-oxo variant need to be developed. google.com
Future synthetic strategies could focus on:
Stereoselective Synthesis: Developing methods to produce specific enantiomers of the compound, as biological activity is often stereospecific. nih.gov
Derivatization: Creating a library of analogs by modifying different parts of the molecule. For instance, altering the length of the carbon chain, substituting the amino or oxo groups, or adding functional groups could lead to compounds with enhanced potency or novel activities. nih.govnih.govmdpi.com
Chemoenzymatic Approaches: Combining chemical synthesis with enzymatic reactions can offer efficient and highly selective routes to complex non-canonical amino acids and their derivatives. nih.gov
The table below outlines potential synthetic approaches that could be adapted for generating analogs of 7-amino-6-oxoheptanoic acid.
| Synthetic Approach | Description | Potential Analogs |
| Asymmetric Synthesis | Employs chiral catalysts or auxiliaries to produce a single enantiomer. | (R)-7-amino-6-oxoheptanoic acid, (S)-7-amino-6-oxoheptanoic acid |
| Peptide Coupling | Incorporates the amino acid into short peptide chains. | Di- and tri-peptide derivatives |
| Functional Group Modification | Chemically alters the existing amino or keto groups. | N-acetylated analogs, oxime or hydrazone derivatives |
Computational Modeling and Simulation of Enzyme-Substrate Interactions
Computational methods are powerful tools for predicting and understanding how a molecule like 7-amino-6-oxoheptanoic acid might interact with a biological target. mdpi.com Once potential enzyme targets are identified, molecular docking and molecular dynamics (MD) simulations can provide insights into the binding mode and affinity. nih.govmdpi.com
These computational studies can:
Predict Binding Poses: Determine the most likely orientation of the compound within the enzyme's active site.
Estimate Binding Affinity: Calculate the strength of the interaction, which can help prioritize compounds for experimental testing.
Identify Key Interactions: Reveal specific amino acid residues in the enzyme that are crucial for binding, such as through hydrogen bonds or electrostatic interactions. nih.gov
Guide Analog Design: The structural insights gained from simulations can inform the design of new analogs with improved binding characteristics. nih.gov
These in silico approaches can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.com
Integrated Omics Approaches for Pathway Characterization
To understand the broader biological impact of 7-amino-6-oxoheptanoic acid on an organism, integrated "omics" approaches are indispensable. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive view of the cellular response to the compound. mdpi.com
Transcriptomics (RNA-Seq): Can reveal which genes are up- or down-regulated in response to treatment with the compound, providing clues about the pathways it affects.
Proteomics: Identifies changes in protein expression levels, which can help pinpoint the specific enzymes or cellular machinery targeted by the compound.
Metabolomics: Measures changes in the levels of endogenous metabolites, which can reveal blockages or alterations in metabolic pathways caused by the compound's activity. nih.gov
An integrated omics strategy would be particularly valuable for elucidating a novel biosynthetic pathway or for characterizing the mechanism of action of the compound as a potential antimicrobial agent. nih.govmdpi.com This holistic approach provides a systems-level understanding that is often missed when studying individual components in isolation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-amino-6-oxoheptanoic acid hydrochloride, and how can reaction efficiency be assessed?
- Methodological Answer : Synthesis typically involves solution-phase methods with protective group strategies (e.g., tert-butoxycarbonyl [Boc] for amine protection). Reaction efficiency is assessed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor intermediate formation and purity. Yield optimization requires iterative adjustments to solvent polarity (e.g., dimethylformamide for solubility) and stoichiometric ratios of reagents. Post-synthesis, recrystallization in ethanol/water mixtures can enhance purity. Related compounds, such as 5-aminolevulinic acid hydrochloride (CAS 106-60-5), provide precedents for analogous synthetic pathways .
Q. How can researchers confirm the structural integrity of 7-amino-6-oxoheptanoic acid hydrochloride using spectroscopic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine, ketone, and carboxylic acid functional groups. For example, the ketone carbonyl (C=O) appears at ~200-220 ppm in ¹³C NMR. Mass spectrometry (MS) with electrospray ionization (ESI) verifies molecular weight ([M+H]+ expected at ~210.6 g/mol). Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹). Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .
Q. What protocols ensure safe handling and storage of 7-amino-6-oxoheptanoic acid hydrochloride in laboratory settings?
- Methodological Answer : Store the compound in a desiccator at 2–8°C to prevent hygroscopic degradation. Use fume hoods for weighing and synthesis to avoid inhalation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Stability studies under varying humidity/temperature conditions (e.g., 25°C/60% RH vs. 40°C/75% RH) can inform storage guidelines. Emergency protocols for spills include neutralization with bicarbonate and disposal as hazardous waste, per OSHA standards .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 7-amino-6-oxoheptanoic acid hydrochloride?
- Methodological Answer : A 2³ factorial design evaluates three variables (e.g., temperature, pH, catalyst concentration) across eight experimental runs. For instance:
Q. What experimental strategies resolve contradictions in stability data under aqueous vs. non-polar conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 4–9) and solvents (e.g., acetonitrile, hexane). Use HPLC-UV to quantify degradation products (e.g., via peak area normalization). For example:
| Condition | Degradation Rate (%/day) | Major Degradant |
|---|---|---|
| pH 7.4, 37°C | 12.3 ± 1.5 | Oxoacid derivative |
| Hexane, 25°C | 1.2 ± 0.3 | None detected |
| Statistical analysis (ANOVA) identifies pH as a critical destabilizing factor. Mechanistic insights are gained via LC-MS/MS fragmentation patterns . |
Q. How can researchers investigate the compound’s potential as a metabolic intermediate in microbial systems?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track incorporation into microbial pathways. Fermentation assays with Escherichia coli or Saccharomyces cerevisiae are monitored via NMR or gas chromatography-mass spectrometry (GC-MS). Compare metabolic flux with analogs like 5-aminolevulinic acid (CAS 106-60-5), a known heme precursor. Knockout strains lacking specific aminotransferases clarify enzymatic roles .
Methodological Considerations for Data Analysis
- Data Contradictions : Use Bland-Altman plots to assess inter-laboratory variability in purity assays. For stability studies, apply time-series regression to distinguish environmental vs. intrinsic degradation factors .
- Theoretical Frameworks : Link experimental outcomes to metabolic pathway theories (e.g., TCA cycle perturbations) or quantum mechanical calculations (e.g., DFT for ketone reactivity predictions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
